molecular formula C29H33NO4 B13679834 (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol

(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol

Cat. No.: B13679834
M. Wt: 459.6 g/mol
InChI Key: XMJRQZWPOQOBPC-UHFFFAOYSA-N
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Description

(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a trityloxy (triphenylmethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group and the trityloxy group. The reaction conditions often involve the use of organic solvents, bases, and protecting group reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions with controlled temperature and pressure conditions, as well as purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The trityloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a deprotected pyrrolidine.

Scientific Research Applications

(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then interact with enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-1-Boc-5-hydroxymethylpyrrolidin-3-ol: Lacks the trityloxy group but has similar structural features.

    (3S,5S)-1-Boc-5-[(benzyloxy)methyl]pyrrolidin-3-ol: Contains a benzyloxy group instead of a trityloxy group.

Uniqueness

(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is unique due to the presence of the trityloxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3

InChI Key

XMJRQZWPOQOBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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